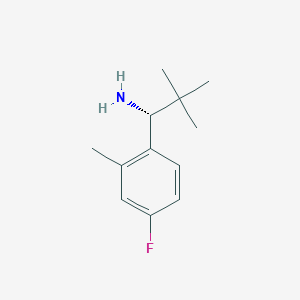

(R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

Description

®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

(1R)-1-(4-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C12H18FN/c1-8-7-9(13)5-6-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m0/s1 |

InChI Key |

KQHOQUHRCHSXJB-NSHDSACASA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@@H](C(C)(C)C)N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and 2,2-dimethylpropan-1-amine.

Reaction Conditions: The key step involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with 2,2-dimethylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been studied for its potential as a therapeutic agent in several medical conditions. Its structural properties allow it to interact with various biological targets, making it a candidate for the development of new medications. For instance, compounds with similar structures have shown efficacy in treating neurological disorders by modulating neurotransmitter systems.

2. Neuropharmacological Studies

Research indicates that (R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine may influence the central nervous system. Its activity as a monoamine reuptake inhibitor suggests potential applications in treating conditions like depression and anxiety disorders. Studies involving animal models have demonstrated its ability to enhance mood and cognitive functions, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Synthetic Chemistry

1. Precursor for Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activity or altered pharmacological profiles. For example, modifications at the para position of the fluorinated phenyl ring have led to the synthesis of novel compounds that exhibit improved selectivity for specific biological targets.

2. Structure-Activity Relationship Studies

The compound is utilized in structure-activity relationship (SAR) studies to better understand how structural changes affect biological activity. By systematically altering functional groups on the molecule, researchers can identify key features that contribute to its efficacy and safety profile.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antidepressant-like effects in rodent models. The results indicated increased serotonin and norepinephrine levels in the brain, suggesting its potential mechanism of action involves inhibition of their reuptake .

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry study, researchers reported synthesizing several derivatives from this compound by introducing various substituents at the aromatic ring. These derivatives were evaluated for their activity against specific kinases involved in cancer progression, showing promising results that could lead to new cancer therapies .

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine: The racemic mixture containing both enantiomers.

1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine: A structurally similar compound lacking the methyl group on the phenyl ring.

Uniqueness

®-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine, also known by its CAS number 1389879-71-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈FN |

| Molecular Weight | 195.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1389879-71-3 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective inhibitor of certain monoamine transporters, particularly the serotonin transporter (SERT) and dopamine transporter (DAT).

Binding Affinity and Selectivity

Research indicates that the fluorinated analogs of similar compounds exhibit increased binding affinity for SERT and DAT compared to their non-fluorinated counterparts. For instance, a study demonstrated that the introduction of a fluorine atom significantly enhances the selectivity and potency of the compound against these transporters .

In Vitro Studies

In vitro assays have shown that this compound exhibits notable activity in modulating neurotransmitter levels. The compound has been tested for its effects on:

- Serotonin Reuptake Inhibition : It has been observed to inhibit serotonin reuptake in human cell lines expressing SERT, leading to increased extracellular serotonin levels.

- Dopamine Release : The compound also promotes dopamine release in neuronal cultures, suggesting potential applications in treating mood disorders .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Depression Models : In animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors. Behavioral tests indicated enhanced locomotion and reduced immobility in forced swim tests .

- Neuroprotective Effects : Another study focused on neuroprotective effects against oxidative stress in neuronal cultures. The compound demonstrated a capacity to reduce cell death induced by oxidative agents, suggesting potential utility in neurodegenerative diseases .

- Cognitive Enhancement : Research has indicated that this compound may enhance cognitive functions in rodent models, potentially through modulation of cholinergic pathways .

Toxicology and Safety Profile

Toxicological assessments have revealed a relatively favorable safety profile for this compound. Acute toxicity studies indicate that the compound has a high LD50 value, suggesting low acute toxicity. However, long-term studies are necessary to fully understand its safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.